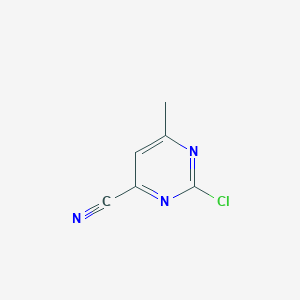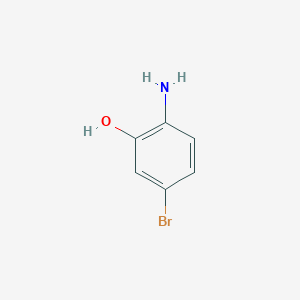
4-(1h-Indol-3-yl)butan-2-one
Overview
Description
“4-(1h-Indol-3-yl)butan-2-one” is also known as “3-(3-Oxobutyl)-1H-indole”. It has the empirical formula C12H13NO and a molecular weight of 187.24 . It is a solid substance with a melting point of 92-97 °C .
Synthesis Analysis
A multicomponent approach was developed for the synthesis of furan-2 (5 H )-one derivative containing indole fragments . This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The synthetic utility of the prepared furan-2 (5 H )-one was demonstrated by condensation with 4-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC(=O)CCc1c[nH]c2ccccc12 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 92-97 °C . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- 4-(1H-Indol-3-yl)butan-2-one has been used in the synthesis of various indole-based compounds, demonstrating its versatility in organic chemistry. For example, it has been transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol, indicating its role in the synthesis of complex organic structures (Nazir et al., 2018).
Biological Activities :
- Compounds derived from this compound have been found to exhibit significant biological activities, such as urease inhibition, suggesting potential therapeutic applications (Nazir et al., 2018).
- Additionally, the synthesis of indole derivatives from this compound has led to the creation of molecules with anti-tumor and anti-inflammatory activities, emphasizing its importance in medicinal chemistry (Geetha et al., 2019).
Synthetic Methodologies :
- The research on this compound also extends to developing novel synthetic methodologies. For example, it has been used in the synthesis of 1,3-bis(indol-3-yl)butane-1-ones through Michael addition catalyzed by InBr3/TMSCl, showcasing its utility in facilitating complex chemical reactions (Bandini et al., 2003).
Cyclization Reactions :
- Its role in cyclization reactions to form various indole structures is also significant. These cyclization processes are crucial in synthesizing complex molecules with potential pharmaceutical applications (Jackson & Naidoo, 1973).
Safety and Hazards
properties
IUPAC Name |
4-(1H-indol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCUUXGLZWBCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289375 | |
| Record name | 4-(1h-indol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5541-89-9 | |
| Record name | 5541-89-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1h-indol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about how 4-(1H-Indol-3-yl)butan-2-one interacts with the FilC cyclase?
A1: The research paper presents the crystal structure of FilC cyclase in complex with this compound. [] This means researchers successfully crystallized the FilC enzyme while it was bound to the this compound molecule. Analyzing this crystal structure can provide valuable insights into the specific binding site of this compound on FilC, the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved in binding, and potentially the conformational changes that occur upon binding. This information is crucial for understanding the role of this compound in relation to the FilC cyclase's function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



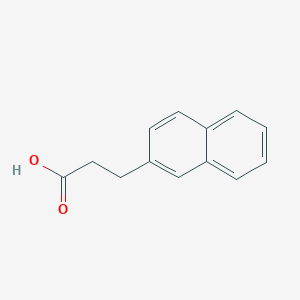
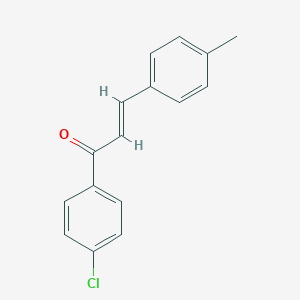
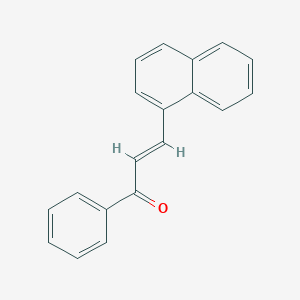



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)





